Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate belongs to a class of compounds known for their versatile synthetic routes and significant biological activities. A notable approach to synthesizing related compounds involves ionic liquid-promoted synthesis, yielding derivatives with potential as oral drug candidates due to their good ADMET properties. These derivatives have shown promise in antimicrobial activities, with some exhibiting comparable or superior potency to standard drugs like miconazole and being non-toxic in nature (Tiwari et al., 2018). Moreover, the synthesis of dihydropyrimidine derivatives and their evaluation as antitubercular agents against Mycobacterium tuberculosis highlights the potential of such compounds in treating infectious diseases (Trivedi et al., 2010).
Anticancer and Antimicrobial Properties
The pyrido[2,3-d]pyrimidine derivatives have also been synthesized and assessed for their antibacterial, antifungal, and antitumor activities. These evaluations reveal their potential as novel therapeutic agents with specific compounds demonstrating significant activity (Shanmugasundaram et al., 2011). Additionally, halogenated pyrimidine derivatives synthesized using a grindstone protocol have shown promising anticancer activity against human HepG2 liver cell lines and potential for antifungal and insecticidal applications (Shafiq et al., 2020).
Synthesis and Spectroscopic Characterization
The synthesis and characterization of dihydropyrimidines involve innovative methods, including environmentally friendly approaches that offer high yields, short reaction times, and mild conditions. These methods contribute to the development of compounds with diverse biological activities, highlighting the importance of pyrimidine and its derivatives in medicinal chemistry (Nikalje et al., 2017). Furthermore, spectroscopic and crystal structure analysis of related compounds provides insight into their molecular geometry and potential interactions, facilitating the exploration of their pharmacological properties (Pekparlak et al., 2018).
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-5-28-20(27)15-12(4)23-18-17(16(15)13-7-6-8-14(22)9-13)19(26)25-21(24-18)29-10-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFRPBSKGQPCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)NC(=N2)SCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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